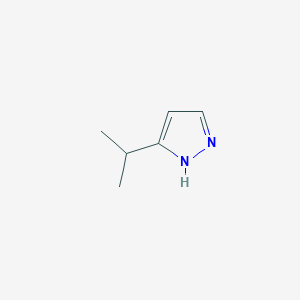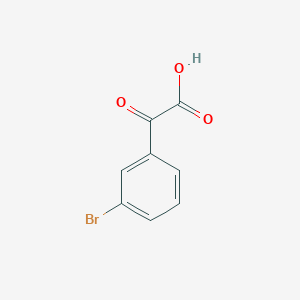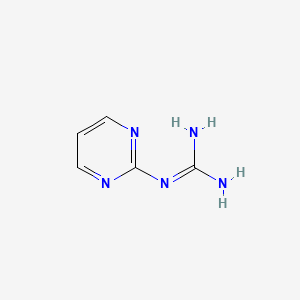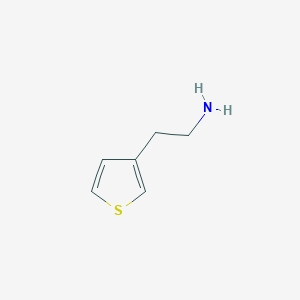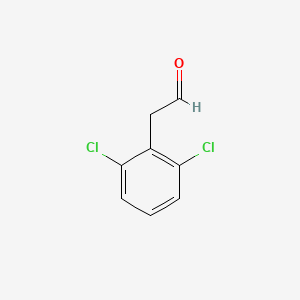
Triforine-d8
Descripción general
Descripción
Triforine-d8 is an analytical standard with the chemical formula C~10~D~8~H~6~Cl~6~N~4~O~2~ . It is also known by other names, including 1,4-Bis(2,2,2-trichloro-1-formamidoethyl)piperazine-d8 and N,N′-(2,2,2,2′,2′,2′-Hexachloro-1,1′-piperazin-d8-1,4-diyl-diethyl)bis-formamide . The compound is used in various applications, particularly in the field of agriculture and environmental studies .
Aplicaciones Científicas De Investigación
Fungicida en Agricultura
Triforina se ha utilizado como fungicida durante aproximadamente 30 años . Es absorbido por las hojas y las raíces y luego se trasloca hacia arriba a través de la planta . En el jardín casero, los productos de triforina se utilizan para controlar la mancha negra, el oídio y la roya en las rosas .
Control de Enfermedades en Fresa
Triforina se ha utilizado ampliamente en hortalizas, árboles frutales y cereales para controlar el oídio, la roya y otras enfermedades foliares, especialmente en la fresa . El oídio causado por Sphaerotheca aphanis se ha convertido en la enfermedad más grave de las fresas que conduce a reducciones de rendimiento de hasta el 60% .
Análisis de Residuos en Suelo y Plantas
Se realizaron dos ensayos de campo independientes en Guangdong y Hubei, China en 2011 para investigar la disipación y los niveles de residuos de triforina en fresa y suelo . Se desarrolló y validó un método rápido y simple utilizando cromatografía de gases con detector de captura de electrones para determinar los niveles de triforina en fresa y suelo .
Evaluación de la Seguridad Alimentaria
Los residuos terminales de triforina en fresa oscilaron entre 0.032 y 0.264 mg/kg a intervalos de precosecha de 0.5, 1 y 3 días . Estos valores son inferiores al límite máximo de residuos de 1 mg/kg en fresa establecido por la Comisión del Codex Alimentarius .
Estudios Toxicológicos
De acuerdo con el artículo 43 del Reglamento (CE) No 396/2005, la EFSA fue solicitada por la Comisión Europea para proporcionar una opinión razonada sobre la seguridad de los LMR de triforina . En particular, se solicita a la EFSA que evalúe si los datos necesarios sobre residuos y toxicología están disponibles para llevar a cabo una evaluación de riesgos .
Monitoreo Ambiental
Environmental Monitoring and Assessment ha publicado estudios sobre la disipación y los residuos de triforina en fresa y suelo . Esto ayuda a comprender el impacto ambiental de la triforina y sus residuos.
Mecanismo De Acción
Target of Action
Triforine-d8, a member of the class of N-alkylpiperazines, is a fungicide that primarily targets the sterol biosynthesis pathway in fungi . It inhibits two target sites within the sterol biosynthetic pathway, the Δ8 → Δ7 isomerase and the Δ14 reductase .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the inhibition of sterol biosynthesis. This inhibition disrupts the normal functioning of the fungal cells, preventing their growth and proliferation . This compound is classified as a demethylation inhibitor, also known as a sterol biosynthesis inhibitor .
Biochemical Pathways
This compound affects the sterol biosynthesis pathway in fungi. By inhibiting the Δ8 → Δ7 isomerase and the Δ14 reductase, it disrupts the production of essential sterols. These sterols are crucial components of fungal cell membranes, and their deficiency leads to impaired cell function and eventual cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). More than 80% of administered this compound is rapidly absorbed by both male and female rats. It is widely distributed in the body, and more than 78% is excreted in urine, 5–6% in expired air, and 12–14% in feces . This compound is extensively metabolized by cleavage of one of the two side-chains, followed by oxidation and conjugation of the side-chain metabolites with glucuronic acid or glutathione .
Result of Action
The result of this compound’s action is the control of fungal diseases in a range of crops and ornamentals. By inhibiting sterol biosynthesis, this compound disrupts the normal functioning of fungal cells, preventing their growth and proliferation. This leads to the death of the fungal cells and the control of fungal diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the application method and the growth conditions of the plants. It is applied as a foliar spray to ornamentals, with only a few being effective and registered as soil drenches . Regular monitoring of this compound residues in food and the environment is crucial to ensure compliance with regulatory standards .
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIUMZODEXOR-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583587 | |
| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-12-8 | |
| Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








